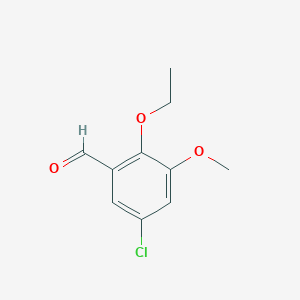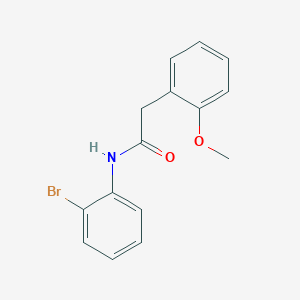
5-chloro-2-ethoxy-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-3-methoxybenzaldehyde, also known as CEMB, is a chemical compound that belongs to the family of benzaldehydes. It is a yellow solid that is used in various scientific research applications due to its unique properties. CEMB has a molecular formula of C10H11ClO3 and a molecular weight of 218.65 g/mol.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-3-methoxybenzaldehyde is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells, fungi, and bacteria. It is thought to do this by interfering with various metabolic pathways and enzymes that are essential for the survival of these cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain types of fungi and bacteria. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-ethoxy-3-methoxybenzaldehyde in lab experiments is its ability to selectively target cancer cells, fungi, and bacteria without affecting normal cells. This makes it a promising candidate for the development of new drugs and therapies. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for the research and development of 5-chloro-2-ethoxy-3-methoxybenzaldehyde. One area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the identification of its molecular targets and pathways, which could lead to the development of more effective drugs and therapies. Additionally, further studies are needed to investigate its potential use in the treatment of neurodegenerative disorders.
Synthesis Methods
The synthesis of 5-chloro-2-ethoxy-3-methoxybenzaldehyde can be achieved through a multistep reaction process. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl chloroacetate in the presence of a catalyst to form 5-chloro-2-ethoxy-3-methoxybenzoic acid. The acid is then converted to the aldehyde form by reacting it with a reducing agent such as sodium borohydride.
Scientific Research Applications
5-chloro-2-ethoxy-3-methoxybenzaldehyde has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
5-chloro-2-ethoxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUGXKKHHNGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)

![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)